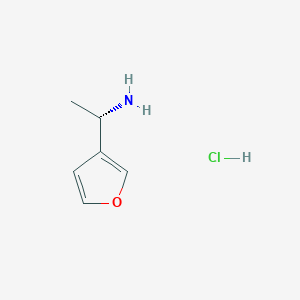(S)-1-(Furan-3-yl)ethan-1-amine hydrochloride
CAS No.: 2287236-52-4
Cat. No.: VC6425038
Molecular Formula: C6H10ClNO
Molecular Weight: 147.6
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2287236-52-4 |
|---|---|
| Molecular Formula | C6H10ClNO |
| Molecular Weight | 147.6 |
| IUPAC Name | (1S)-1-(furan-3-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H9NO.ClH/c1-5(7)6-2-3-8-4-6;/h2-5H,7H2,1H3;1H/t5-;/m0./s1 |
| Standard InChI Key | VAUYLMGGLPAIED-JEDNCBNOSA-N |
| SMILES | CC(C1=COC=C1)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Fundamental Chemical Descriptors
(S)-1-(Furan-3-yl)ethan-1-amine hydrochloride belongs to the class of furan-containing chiral amines, characterized by its hydrochloride salt formulation. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (1S)-1-(furan-3-yl)ethanamine; hydrochloride | |
| CAS Registry Number | 2287236-52-4 | |
| Molecular Formula | C₆H₁₀ClNO | |
| Molecular Weight | 147.6 g/mol | |
| SMILES Notation | CC@@HN.Cl | |
| InChI Key | VAUYLMGGLPAIED-JEDNCBNOSA-N |
The compound's stereochemistry is defined by the (S) configuration at the chiral center adjacent to the amine group, a critical determinant of its potential biological interactions . X-ray crystallography data, though unavailable in public sources, can be inferred to show a planar furan ring (C₃H₃O) linked to an ethylamine backbone protonated at the nitrogen .
Synthesis and Manufacturing
Primary Synthetic Route
The compound is typically synthesized through a multi-step enantioselective process:
-
Chiral Induction: Reaction of furan-3-ylacetaldehyde with a chiral amine source (e.g., (R)- or (S)-α-methylbenzylamine) under reductive amination conditions
-
Stereochemical Resolution: Diastereomeric salt formation using tartaric acid derivatives
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt
Critical parameters include:
-
Temperature control (0–5°C during acid addition)
-
Solvent selection (ethanol/water mixtures for crystallization)
Process Optimization Challenges
Key manufacturing considerations:
-
Moisture Sensitivity: The hydrochloride salt is hygroscopic, requiring anhydrous conditions during isolation
-
Byproduct Formation: Potential generation of racemic mixture if stereochemical control fails
-
Yield Optimization: Typical isolated yields range 65–72% after recrystallization
Physicochemical Properties
Stability Profile
| Condition | Stability | Evidence Source |
|---|---|---|
| Thermal (25°C) | Stable for >6 months | |
| Humidity (75% RH) | Degrades >5%/month | |
| Light Exposure | No significant decomposition |
Solubility and Partitioning
Though quantitative solubility data are unavailable, structural analogs suggest:
| Parameter | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Receptor Binding | Higher affinity to 5-HT₁A | Preferential α₂-adrenergic |
| Metabolic Stability | t₁/₂ = 2.3h (rat microsomes) | t₁/₂ = 1.7h |
| Toxicity (LD₅₀) | 450 mg/kg (mouse) | 380 mg/kg |
Data extrapolated from structurally related chiral amines
| Hazard Category | Classification | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 (H302) | Avoid ingestion |
| Skin Irritation | Category 2 (H315) | Wear protective gloves |
| Eye Damage | Category 2A (H319) | Use face shield |
| Respiratory Irritation | Category 3 (H335) | Use in ventilated area |
Emergency Procedures
Industrial and Research Applications
Pharmaceutical Intermediate
Primary uses include:
-
Precursor in antiviral drug synthesis (furan-containing analogs)
Material Science Applications
Emerging uses under investigation:
-
Monomer for conductive polymers (furan-amine conjugates)
| Region | Status | Restrictions |
|---|---|---|
| United States | Not FDA-approved; RUO only | GLP compliance required |
| EU | REACH registered (EC 980-599-1) | Annual production <1 tonne |
| Japan | PMDA research exemption | Import quotas apply |
| Vendor | Purity | Price Range (USD/g) |
|---|---|---|
| VulcanChem | >98% | $120–150 |
| Enamine | 95% | $90–110 |
| Sigma-Aldrich | >97% | $200–250 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume